

# The Discovery and Development of GSK2245035: A Selective Intranasal TLR7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2245035 |           |
| Cat. No.:            | B607784    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**GSK2245035** is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3][4] As a member of the 8-oxoadenine chemical class, **GSK2245035** was rationally designed to elicit a localized immune response in the airways, characterized by the induction of Type I interferons (IFNs), with the goal of modulating the underlying Th2-mediated inflammation typical of allergic conditions.[2][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **GSK2245035**, detailing its mechanism of action, key experimental data, and associated methodologies.

# Introduction: Targeting TLR7 for Allergic Airway Diseases

Allergic respiratory diseases are driven by an inappropriate immune response to common environmental allergens, leading to chronic inflammation of the airways. The immunopathology is predominantly characterized by a T-helper 2 (Th2) cell response, with elevated levels of cytokines such as interleukin (IL)-4, IL-5, and IL-13. Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate an immune response. TLR7, which recognizes single-stranded viral RNA, is primarily



expressed in plasmacytoid dendritic cells (pDCs) and B cells.[6][7] Activation of TLR7 triggers the MyD88-dependent signaling pathway, culminating in the production of Type I IFNs, particularly IFN-α.[7][8][9] This IFN-rich environment can counteract the Th2-polarized inflammation in allergic diseases, making TLR7 an attractive therapeutic target.

**GSK2245035** emerged from a medicinal chemistry effort to develop a potent and selective TLR7 agonist suitable for intranasal delivery, aiming to maximize local efficacy in the airways while minimizing systemic side effects.[5][10]

# **Discovery and Medicinal Chemistry**

**GSK2245035** belongs to the 8-oxoadenine class of compounds, which were identified as potent TLR7 agonists.[5][11] The discovery process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties for intranasal administration.

# Lead Optimization and Structure-Activity Relationship (SAR)

The SAR exploration focused on modifications at the N-9 and C-2 positions of the 8-oxoadenine scaffold.[5] A key finding was that the incorporation of a basic amine in the N-9 substituent significantly enhanced IFNα-inducing potency.[5] Further optimization of the C-2 substituent led to the identification of the (S)-pentyloxy group as a potent enhancer of activity. [5] This strategic combination of moieties resulted in the selection of **GSK2245035** as a clinical candidate.[5]

Table 1: In Vitro Potency of GSK2245035

| Assay                 | Cell Type   | Parameter | Value     |
|-----------------------|-------------|-----------|-----------|
| TLR7 Agonist Activity | Human PBMCs | EC50      | 50 nM[10] |

# **Mechanism of Action: TLR7 Signaling Pathway**

**GSK2245035** exerts its immunomodulatory effects by activating the TLR7 signaling cascade within target immune cells in the airway mucosa.



### **Signaling Cascade**

Upon binding of **GSK2245035** to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88.[7][8][9] This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[8][12] Ultimately, this pathway leads to the activation of the transcription factor IRF7 (interferon regulatory factor 7), which translocates to the nucleus and drives the expression of Type I interferons, most notably IFN-α.[8][12]



Click to download full resolution via product page

Figure 1: Simplified TLR7 signaling pathway activated by GSK2245035.

## **Preclinical Development**

The preclinical evaluation of **GSK2245035** focused on its in vitro and in vivo pharmacology to establish its potential for treating allergic airway diseases.

#### In Vitro Pharmacology

The immunomodulatory activity of **GSK2245035** was assessed in human peripheral blood mononuclear cells (PBMCs).[2]

Experimental Protocol: In Vitro Cytokine Induction in PBMCs

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13][14]
- Cell Culture: Culture PBMCs in complete RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.[14]



- Stimulation: Treat PBMCs with varying concentrations of GSK2245035 or a vehicle control.
  [6]
- Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[15]
- Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.[14]
- Cytokine Measurement: Quantify the levels of cytokines (e.g., IFN-α, IFN-γ, IL-5, IL-10, IL-13, TNF-α) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.[6][15][16]

In these assays, **GSK2245035** demonstrated a dose-dependent induction of IFN-y and IL-10, while reducing the production of the Th2 cytokines IL-5 and IL-13 in PBMCs from allergic rhinitis donors.[2]

### In Vivo Pharmacology

Animal models of allergic rhinitis and asthma were utilized to evaluate the in vivo efficacy of GSK2245035.[17][18]

Experimental Protocol: Murine Model of Allergic Airway Inflammation

- Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen such as ovalbumin (OVA) via intraperitoneal injections with an adjuvant (e.g., alum).[18]
- Challenge: Subsequently, challenge the sensitized mice with intranasal or aerosolized OVA to induce allergic airway inflammation.[18]
- Treatment: Administer GSK2245035 intranasally prior to or during the allergen challenge phase.
- Assessment of Airway Inflammation: Evaluate the extent of airway inflammation by measuring:
  - Bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates (e.g., eosinophils).
  - Lung histology for cellular infiltration and mucus production.



- Cytokine levels in BAL fluid or lung homogenates.
- Airway hyperresponsiveness to methacholine.

# **Clinical Development**

**GSK2245035** has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with allergic rhinitis and asthma.

#### Phase I and IIa Clinical Trials

Two key clinical trials, NCT01480271 and NCT01607372, investigated the effects of intranasal **GSK2245035**.[1][7]

Table 2: Summary of Key Clinical Trials for GSK2245035

| Trial ID    | Population                                            | Dosing Regimen                                          | Key Findings                                                                                                                                                                                                                  |
|-------------|-------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01480271 | Healthy Volunteers &<br>Allergic Rhinitis<br>Patients | Single escalating doses                                 | Doses <100 ng were tolerated. Clear target engagement at 20 ng, as measured by increased IP-10.[1][7]                                                                                                                         |
| NCT01607372 | Allergic Rhinitis<br>Patients                         | Repeat weekly doses<br>of 20 ng or 80 ng for 8<br>weeks | 20 ng dose was well-<br>tolerated. The 80 ng<br>dose was associated<br>with cytokine release<br>syndrome-like<br>adverse events. Both<br>doses showed trends<br>in reducing nasal<br>symptoms post-<br>allergen challenge.[2] |

Experimental Protocol: Nasal Allergen Challenge (NAC)



The NAC is a standardized procedure to induce and evaluate an allergic response in the nasal mucosa.[3]

- Baseline Assessment: Record baseline nasal symptoms and measure nasal patency.[4]
- Control Administration: Administer a saline control solution intranasally.[4]
- Allergen Administration: Administer a predetermined dose of the relevant allergen (e.g., ragweed pollen) intranasally.[4]
- Symptom Scoring: Record nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itching) at regular intervals post-challenge.[3]
- Nasal Lavage: Perform nasal lavage with saline at specified time points to collect nasal secretions for biomarker analysis.[19][20][21][22][23]



Click to download full resolution via product page



Figure 2: General workflow for a nasal allergen challenge experiment.

#### **Pharmacodynamic Biomarkers**

A key pharmacodynamic biomarker for **GSK2245035** activity is the IFN-y-inducible protein 10 (IP-10), also known as CXCL10.[1] Intranasal administration of **GSK2245035** led to dosedependent increases in both nasal and serum IP-10 levels, confirming target engagement.[2][3]

Experimental Protocol: IP-10 ELISA

- Sample Collection: Collect serum and nasal lavage fluid from clinical trial participants.
- Sample Preparation: Centrifuge samples to remove cellular debris and dilute as necessary with assay buffer.[24]
- ELISA Procedure:
  - Coat a 96-well plate with a capture antibody specific for human IP-10.[25]
  - Add standards and samples to the wells and incubate.[25]
  - Wash the plate and add a biotinylated detection antibody. [25]
  - Add streptavidin-horseradish peroxidase (HRP) conjugate.
  - Add a chromogenic substrate (e.g., TMB) and stop the reaction.
- Data Analysis: Measure the absorbance at 450 nm and calculate IP-10 concentrations based on a standard curve.[25]

## **Safety and Tolerability**

In clinical trials, intranasal **GSK2245035** at a dose of 20 ng was generally well-tolerated.[2][3] The most common adverse events were mild and transient, including headache.[4][26] At higher doses (80 ng and above), cytokine release syndrome-related symptoms were observed, highlighting the importance of careful dose selection for this class of compounds.[1][2][3]

Table 3: Adverse Events in a Phase IIa Study of **GSK2245035** (80 ng vs. Placebo)



| Adverse Event                          | GSK2245035 (80 ng) (n=14) | Placebo (n=14) |
|----------------------------------------|---------------------------|----------------|
| Any Adverse Event                      | 100% (14/14)              | 71% (10/14)    |
| Cytokine Release Syndrome-<br>like AEs | 93% (13/14)               | Not Reported   |
| Headache                               | 86% (12/14)               | 57% (8/14)     |
| Fever                                  | Not specified             | Not specified  |

Data adapted from a study in participants with allergic rhinitis.[2]

#### Conclusion

GSK2245035 is a selective TLR7 agonist that was rationally designed for the intranasal treatment of allergic airway diseases. Its development program has provided valuable insights into the therapeutic potential and challenges of targeting TLR7 in this setting. Preclinical and clinical studies have demonstrated clear target engagement and a dose-dependent immunomodulatory effect. While higher doses were associated with systemic side effects, the 20 ng dose was well-tolerated and showed trends towards clinical efficacy. Although further development of GSK2245035 for allergic asthma did not show significant attenuation of the late asthmatic response, the findings from its development program contribute significantly to the understanding of TLR7 agonism for immunomodulation in respiratory diseases.[4][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 3. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergeninduced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adultonset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine production in PBMC from allergics and non-allergics following in vitro allergen stimulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Efficacy, Safety, and Tolerability of Nasal Wash in Patients with Upper Respiratory Tract Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid initiation of nasal saline irrigation to reduce severity in high-risk COVID+ outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]



- 23. Safety and Impact of Nasal Lavages During Viral Infections Such as SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.elabscience.com [file.elabscience.com]
- 25. raybiotech.com [raybiotech.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of GSK2245035: A
  Selective Intranasal TLR7 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607784#discovery-and-development-of-gsk2245035]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com